molecular formula C21H21ClN2O2 B11198642 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide

2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide

Cat. No.: B11198642
M. Wt: 368.9 g/mol
InChI Key: GETDSLFXHGIVKB-UHFFFAOYSA-N
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Description

2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N,N-DIETHYL-2-OXOACETAMIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N,N-DIETHYL-2-OXOACETAMIDE typically involves the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Methyl Group: The chlorophenyl methyl group is introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acylation: The final step involves the acylation of the indole derivative with diethyl oxalate to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N,N-DIETHYL-2-OXOACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N,N-DIETHYL-2-OXOACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N,N-DIETHYL-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

Uniqueness

2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N,N-DIETHYL-2-OXOACETAMIDE is unique due to the presence of the chlorophenyl methyl group and the diethyl oxoacetamide moiety, which confer distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N,N-diethyl-2-oxoacetamide

InChI

InChI=1S/C21H21ClN2O2/c1-3-23(4-2)21(26)20(25)18-14-24(19-8-6-5-7-17(18)19)13-15-9-11-16(22)12-10-15/h5-12,14H,3-4,13H2,1-2H3

InChI Key

GETDSLFXHGIVKB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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